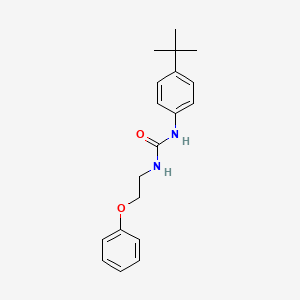

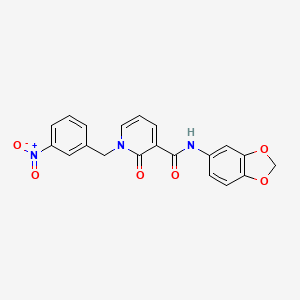

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 belongs to the class of urea derivatives and has shown promising results in preclinical studies for the treatment of various types of cancer.

Applications De Recherche Scientifique

Cyclodextrin Complexation and Molecular Devices

Cyclodextrin complexation studies have shown that compounds with structures related to "1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea" can engage in photoisomerization processes, which are pivotal in the self-assembly of molecular devices. These complexes involve urea-linked cyclodextrin structures that exhibit behavior essential for the development of molecular switches and devices due to their ability to undergo reversible photoisomerization. This characteristic demonstrates the potential of such compounds in the creation of molecular-level technology, highlighting a significant application in nanotechnology and molecular engineering (Lock et al., 2004).

Green Chemistry and Urea Syntheses

In the domain of green chemistry, ureas, including structures akin to the one , have been synthesized using safer alternatives to traditional, hazardous reagents like phosgene and isocyanates. The move towards employing cleaner, more environmentally friendly compounds for the synthesis of ureas underscores the commitment to sustainable chemistry practices. Such methodologies not only reduce the ecological impact but also enhance safety and efficiency in chemical synthesis processes, marking a significant stride in the chemical manufacturing industry (Bigi et al., 2000).

Photodegradation Studies

Photodegradation research involving related urea compounds, like diafenthiuron, reveals insights into environmental behavior, degradation pathways, and potential ecological impacts. Understanding how these compounds degrade under sunlight helps in assessing their environmental stability and forming strategies for pollution control and remediation. Such studies are crucial for environmental safety assessments, guiding the design of compounds with lower persistence and toxicity in natural ecosystems (Keum et al., 2002).

Anticancer Potential

The exploration of urea derivatives in medicinal chemistry has unveiled their potential as anti-cancer agents. Research into symmetrical N,N'-diarylureas has identified them as activators of specific cellular pathways leading to cancer cell proliferation inhibition. This discovery opens avenues for the development of new anticancer therapeutics, emphasizing the relevance of urea compounds in pharmaceutical research and the fight against cancer (Denoyelle et al., 2012).

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(22)20-13-14-23-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAAATJWSFTUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2777973.png)

![1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2777978.png)

![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2777982.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2777988.png)

![5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2777990.png)

![7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777993.png)